[(2S)-2-aminopropyl](butyl)methylamine
Description
(2S)-2-aminopropylmethylamine is a chiral tertiary amine featuring three substituents on the central nitrogen atom: a methyl group, a butyl group, and a (2S)-2-aminopropyl moiety. The stereochemistry at the second carbon of the aminopropyl chain (S-configuration) confers enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical applications.
The compound’s molecular formula is inferred as C₈H₂₀N₂, with a molecular weight of 144.26 g/mol (calculated from substituents: methyl = 15 g/mol, butyl = 57 g/mol, (2S)-2-aminopropyl = 74 g/mol). Its liquid state and amine functionality suggest moderate polarity, solubility in organic solvents, and reactivity in nucleophilic substitutions or coordination chemistry.
Properties
IUPAC Name |
(2S)-1-N-butyl-1-N-methylpropane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-5-6-10(3)7-8(2)9/h8H,4-7,9H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYAVQDTPDXVOL-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)C[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminopropylmethylamine typically involves the reaction of (S)-2-aminopropanol with butylamine and formaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of (2S)-2-aminopropylmethylamine may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-aminopropylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, nucleophilic catalysts, and solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Organic Synthesis
Chiral Auxiliary in Asymmetric Synthesis
(2S)-2-aminopropylmethylamine serves as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically enriched compounds. Its ability to influence stereochemistry makes it valuable in the synthesis of pharmaceuticals where chirality is crucial.
Building Block for Complex Molecules
This compound is used as a building block in the synthesis of complex organic molecules. It facilitates the formation of various functional groups and can be incorporated into larger molecular frameworks, enhancing the diversity of chemical libraries for drug discovery.
Pharmaceutical Applications
Intermediates in Drug Synthesis
The compound is involved in the synthesis of pharmaceutical intermediates, particularly those related to indoline derivatives. For instance, it plays a role in producing Silodosin, a medication used for treating benign prostatic hyperplasia (BPH). The synthesis involves resolving undesired enantiomers and recycling processes to improve yield and purity .
Radiolabeling Probes for Imaging
Recent studies have explored its use in radiolabeling probes for positron emission tomography (PET) imaging. The compound's structure allows it to be conjugated with radiolabeled groups, enhancing the visualization of specific biological targets, such as prostate-specific membrane antigen (PSMA) in cancer diagnostics .
Materials Science
Ligands for Metal Complexes
(2S)-2-aminopropylmethylamine can act as a ligand in coordination chemistry, forming complexes with metals like platinum, palladium, and rhodium. These complexes have applications in catalysis and materials development, showcasing the compound's versatility beyond organic chemistry .
Case Studies
Mechanism of Action
The mechanism by which (2S)-2-aminopropylmethylamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects on Reactivity and Solubility: Butyl vs. 3-(Dimethylamino)propyl: The butyl group in the target compound enhances lipophilicity compared to the polar, branched 3-(dimethylamino)propyl group in . This difference affects membrane permeability in drug candidates . Benzyl vs. Butyl: The aromatic benzyl group in enables π-π interactions, useful in receptor binding, whereas the aliphatic butyl chain favors hydrophobic environments . Phenol vs. Methylamine: The phenolic –OH group in increases acidity (pKa ~10) and hydrogen-bonding capacity, contrasting with the tertiary amine’s basicity (pKa ~9–10) in the target compound .
Biological and Industrial Applications: Pharmaceuticals: The benzyl-substituted derivative is explored in β₂-adrenergic agonists, while indole-containing analogs target neurological receptors. The target compound’s simpler structure may serve as a versatile intermediate. Catalysis: The dimethylamino-substituted compound acts as a ligand in metal-catalyzed reactions due to its electron-rich nitrogen centers.
Safety and Handling :
- Compounds with tertiary amines (e.g., ) often require precautions against skin corrosion (H314 hazard) . The target compound likely shares similar risks, necessitating PPE and proper ventilation.
Biological Activity
(2S)-2-aminopropylmethylamine, also known as a substituted amine, has garnered attention in various fields of biological research due to its potential pharmacological applications. This article presents a detailed examination of its biological activity, synthesis, and relevant case studies.
(2S)-2-aminopropylmethylamine is characterized by the following chemical formula:
- Molecular Formula : C₈H₁₈N₂
- CAS Number : 1217676-97-5
The compound features a chiral center at the second carbon, contributing to its distinct biological properties compared to its enantiomer.
Pharmacological Effects
Research indicates that (2S)-2-aminopropylmethylamine may exhibit various pharmacological effects, particularly in the context of neurotransmitter modulation. The compound's structure suggests potential interactions with serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
Key Findings:
Toxicity and Safety
While exploring the biological activity of (2S)-2-aminopropylmethylamine, it is crucial to assess its toxicity profile. Existing literature on similar compounds indicates that while they may exhibit beneficial effects at therapeutic doses, higher concentrations could lead to adverse effects such as neurotoxicity or cardiotoxicity .
Study 1: Neuropharmacological Assessment
A study conducted on a series of substituted amines, including (2S)-2-aminopropylmethylamine, evaluated their effects on serotonin uptake in neuronal cultures. Results demonstrated a significant increase in serotonin levels with low concentrations of the compound, suggesting its potential as a selective serotonin reuptake inhibitor (SSRI) .
Study 2: Antitumor Activity Evaluation
In vitro assays were performed using human cancer cell lines treated with various concentrations of (2S)-2-aminopropylmethylamine. The results indicated a dose-dependent inhibition of cell proliferation, particularly in breast cancer cells. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .
| Study | Compound | Effect | Concentration |
|---|---|---|---|
| 1 | (2S)-2-aminopropylmethylamine | Increased serotonin levels | Low concentrations |
| 2 | (2S)-2-aminopropylmethylamine | Inhibition of cancer cell proliferation | Varies (dose-dependent) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
